Argon-water

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Argon-water is a compound formed when argon, a noble gas, is trapped within a lattice of water molecules. This compound is known as a clathrate hydrate. Argon is a colorless, odorless, and tasteless gas that is chemically inert under most conditions. It is the third most abundant gas in the Earth’s atmosphere, making up about 0.934% by volume .

準備方法

Synthetic Routes and Reaction Conditions

Argon-water clathrates can be synthesized by dissolving argon gas in water under high pressure and low temperature conditions. The process involves cooling the water to temperatures below 0°C and then introducing argon gas at high pressures. This allows the argon atoms to become trapped within the cavities of the water ice lattice .

Industrial Production Methods

Industrial production of this compound clathrates is not common due to the specific conditions required for their formation. the general method involves the use of high-pressure chambers and cryogenic cooling systems to maintain the necessary low temperatures and high pressures for clathrate formation .

化学反応の分析

Types of Reactions

Argon-water clathrates are generally stable and do not undergo typical chemical reactions such as oxidation, reduction, or substitution. This is due to the inert nature of argon, which does not react with other elements or compounds under normal conditions .

Common Reagents and Conditions

The formation of this compound clathrates primarily requires argon gas and water. The key conditions are low temperatures (below 0°C) and high pressures to facilitate the trapping of argon atoms within the water lattice .

Major Products Formed

The primary product of the reaction between argon and water under the specified conditions is the this compound clathrate itself. There are no significant by-products due to the inert nature of argon .

科学的研究の応用

Chemistry

In chemistry, argon-water clathrates are used to study the properties of noble gases and their interactions with water. They provide insights into the behavior of gases under extreme conditions and are used in experiments involving gas solubility and diffusion .

Biology

The inert nature of argon helps in preventing chemical reactions that could damage the samples .

Medicine

In medicine, argon is used in cryosurgery, where it helps in the destruction of abnormal tissues such as tumors. The formation of this compound clathrates can aid in the controlled delivery of argon gas to specific sites within the body .

Industry

This compound clathrates are used in the industrial sector for gas storage and transportation. The clathrate structure allows for the efficient storage of argon gas, which can be released when needed .

作用機序

The mechanism of action of argon-water clathrates involves the physical trapping of argon atoms within the cavities of the water ice lattice. This trapping is facilitated by the formation of hydrogen bonds between water molecules, creating a stable structure that can encapsulate the argon atoms . The inert nature of argon means that it does not interact chemically with the water molecules, maintaining the stability of the clathrate .

類似化合物との比較

Similar Compounds

Krypton-water clathrate: Similar to argon-water clathrate, krypton-water clathrate involves the trapping of krypton atoms within a water ice lattice.

Xenon-water clathrate: This compound involves the trapping of xenon atoms within a water ice lattice.

Uniqueness

This compound clathrates are unique due to the specific conditions required for their formation and the inert nature of argon. Unlike other noble gases, argon is more abundant and less expensive, making it more accessible for research and industrial applications .

特性

CAS番号 |

148363-02-4 |

|---|---|

分子式 |

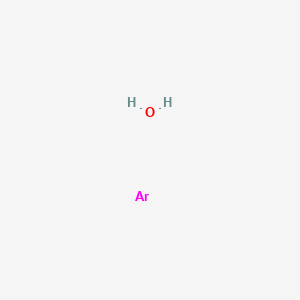

ArH2O |

分子量 |

57.9 g/mol |

IUPAC名 |

argon;hydrate |

InChI |

InChI=1S/Ar.H2O/h;1H2 |

InChIキー |

CMBZEFASPGWDEN-UHFFFAOYSA-N |

正規SMILES |

O.[Ar] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[(Diazomethylene)disulfonyl]bis(4-bromobenzene)](/img/structure/B14272947.png)

![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)

![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)

![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)